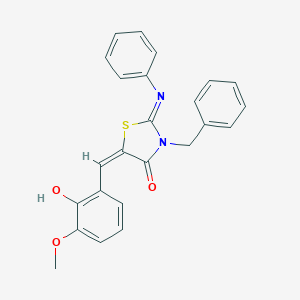![molecular formula C22H14FNO5S B298635 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B298635.png)
2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate, also known as FOBS, is a chemical compound that has been widely studied for its potential applications in scientific research. FOBS is a highly reactive molecule that can be synthesized using a variety of methods, and has been found to have a range of biochemical and physiological effects that make it an attractive target for further study.
作用机制
The mechanism of action of 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate is not well understood, but it is thought to act as a reactive oxygen species scavenger, and may also have other mechanisms of action that have not yet been identified.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, and its ability to inhibit the growth of bacteria and fungi. This compound has also been found to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate for lab experiments is its high reactivity, which makes it useful for a variety of applications. However, this compound is also highly toxic, and must be handled with care. In addition, this compound is relatively unstable, and may degrade over time, which can limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research on 2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate, including its use as a photosensitizer in photodynamic therapy, its potential as a molecular switch in nanotechnology applications, and its potential as a fluorescent probe for the detection of reactive oxygen species. In addition, further research is needed to better understand the mechanism of action of this compound, and to identify any potential side effects or limitations of its use in scientific research.
合成方法
2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate can be synthesized using a variety of methods, including the reaction of 3-fluorobenzaldehyde with 4-aminobenzenesulfonic acid to form 2-(3-fluorophenyl)-1,3-oxazolidin-5-one. This compound can then be reacted with formaldehyde and a base to form this compound. Other methods for synthesizing this compound include the reaction of 3-fluorobenzaldehyde with 4-aminobenzenesulfonic acid and a carbonyl compound, or the reaction of 3-fluorobenzaldehyde with an isocyanate and a phenol.
科学研究应用
2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate has been found to have a range of potential applications in scientific research, including its use as a fluorescent probe for the detection of reactive oxygen species. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, and has been found to have anticancer activity in vitro. In addition, this compound has been studied for its potential use as a molecular switch in nanotechnology applications.
属性
分子式 |
C22H14FNO5S |
|---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
[2-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H14FNO5S/c23-17-9-6-8-16(13-17)21-24-19(22(25)28-21)14-15-7-4-5-12-20(15)29-30(26,27)18-10-2-1-3-11-18/h1-14H/b19-14- |
InChI 键 |
STTKQOYVAZKLPN-RGEXLXHISA-N |
手性 SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298552.png)
![2-{[4-({3-Ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B298553.png)
![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298554.png)
![5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298556.png)
![5-{4-[(4-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298559.png)
![2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B298560.png)
![5-{5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298561.png)
![(2Z,5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298563.png)
![2-[(4-Methoxyphenyl)imino]-3-methyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298564.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298566.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298568.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298569.png)
![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298571.png)
